molecular formula C10H8F4O2 B2509441 4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid CAS No. 1512932-26-1

4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid

Cat. No.: B2509441
CAS No.: 1512932-26-1
M. Wt: 236.166
InChI Key: VVYQURBTETUHHS-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H8F4O2. This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, making it a fluorinated derivative of butanoic acid. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.

Scientific Research Applications

4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluorophenyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing enzyme activity or receptor binding. The pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-phenylbutanoic acid
  • 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid
  • 4,4,4-Trifluorobutyric acid

Uniqueness

4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and agrochemicals where such characteristics are desirable.

Properties

IUPAC Name

4,4,4-trifluoro-2-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-7-3-1-6(2-4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYQURBTETUHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512932-26-1
Record name 4,4,4-trifluoro-2-(4-fluorophenyl)butanoic acid
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